molecular formula C21H27NO6 B12201851 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate

4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B12201851
M. Wt: 389.4 g/mol
InChI Key: ZUWVSAKIMUJPRA-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate typically involves the reaction of 4,7-dimethyl-2-oxo-2H-chromen-5-yl with N-(tert-butoxycarbonyl)norvalinate under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps such as recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized coumarin derivatives, while reduction may produce reduced coumarin compounds .

Scientific Research Applications

4,7-Dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(4,7-dimethyl-2-oxochromen-5-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C21H27NO6/c1-7-8-14(22-20(25)28-21(4,5)6)19(24)27-16-10-12(2)9-15-18(16)13(3)11-17(23)26-15/h9-11,14H,7-8H2,1-6H3,(H,22,25)

InChI Key

ZUWVSAKIMUJPRA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC(=CC2=C1C(=CC(=O)O2)C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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